2-(4-tert-butylphenoxy)-N-cyclohexylacetamide
Description
Chemical Structure and Synthesis 2-(4-tert-Butylphenoxy)-N-cyclohexylacetamide (C₁₈H₂₇NO₂; molecular weight 289.4 g/mol) is characterized by a phenoxy group substituted with a tert-butyl moiety and an acetamide linked to a cyclohexyl ring. Its synthesis involves:
4-tert-Butylphenol preparation via acid-catalyzed alkylation of phenol with isobutene.
Intermediate formation: Condensation of 4-tert-butylphenol with epoxy cyclohexane to yield 2-(4-tert-butylphenoxy)cyclohexanol.
Final step: Reaction of the intermediate with acetic anhydride under basic conditions to form the acetamide derivative .
Unique Features
The compound’s distinct properties arise from the synergistic effects of its substituents:
- tert-Butyl group: Enhances lipophilicity and steric bulk, improving membrane permeability and metabolic stability.
- Phenoxy-acetamide backbone: Facilitates hydrogen bonding and target interactions.
- Cyclohexyl ring: Contributes to conformational flexibility and modulates solubility .
Properties
Molecular Formula |
C18H27NO2 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-cyclohexylacetamide |
InChI |
InChI=1S/C18H27NO2/c1-18(2,3)14-9-11-16(12-10-14)21-13-17(20)19-15-7-5-4-6-8-15/h9-12,15H,4-8,13H2,1-3H3,(H,19,20) |
InChI Key |
DBYLGNUUDMKPBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-tert-butylphenoxy)-N-cyclohexylacetamide typically involves the following steps:
Formation of 4-tert-butylphenol: This can be achieved by the acid-catalyzed alkylation of phenol with isobutene.
Preparation of 2-(4-tert-butylphenoxy)cyclohexanol: This intermediate is synthesized by the condensation of 4-tert-butylphenol with epoxy cyclohexane, followed by alkylation.
Formation of 2-(4-tert-butylphenoxy)-N-cyclohexylacetamide: The final step involves the reaction of 2-(4-tert-butylphenoxy)cyclohexanol with acetic anhydride in the presence of a base to form the acetamide derivative.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The phenoxy group can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: The acetamide moiety can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted under certain conditions, although it is generally resistant to many types of substitution due to steric hindrance.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized phenolic derivatives.
Reduction: Formation of the corresponding amine from the acetamide group.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity, making it a candidate for drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-cyclohexylacetamide would depend on its specific application. For example, if used as a pharmaceutical, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations :
- Bioactivity Modulation: Nitro (NO₂) or chloro (Cl) substituents correlate with antimicrobial or anticancer properties, respectively . The tert-butyl group in the target compound may enhance target selectivity due to steric effects.
- Solubility and Reactivity : Ethoxy (OCH₂CH₃) or methoxy (OCH₃) groups improve aqueous solubility, whereas tert-butyl increases lipophilicity .
Influence of Alkyl Chain Length and Heterocyclic Moieties
Table 2: Alkyl/Heterocyclic Modifications
| Compound Name | Structural Variation | Impact on Properties | Reference |
|---|---|---|---|
| 2-(4-chlorophenoxy)-N-(2-methoxy-2-phenylethyl)acetamide | Shorter ethyl chain | Moderate anticonvulsant activity | |
| 2-(4-chlorophenoxy)-N-(2-methoxy-2-phenylpentyl)acetamide | Longer pentyl chain | Increased lipophilicity | |
| N-[3-(1,3-benzothiazol-2-yl)-4-methylphenyl]-2-(4-isopropylphenoxy)acetamide | Benzothiazole ring | Enhanced reactivity via sulfur atom |
Key Observations :
- Heterocyclic Incorporation : Benzothiazole or benzoxazole rings introduce π-π stacking or hydrogen-bonding capabilities, influencing target binding .
Isomeric and Positional Effects
Table 3: Isomeric Comparisons
| Compound Name | Substituent Position | Molecular Weight (g/mol) | Unique Property | Reference |
|---|---|---|---|---|
| 2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide | Methoxy at 2,5-positions | 373.5 | Enhanced receptor binding | |
| 2-(4-tert-butylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide | Methoxy at 3,5-positions | 373.5 | Altered metabolic stability |
Key Observations :
- Positional Isomerism: Methoxy groups at 2,5- vs.
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